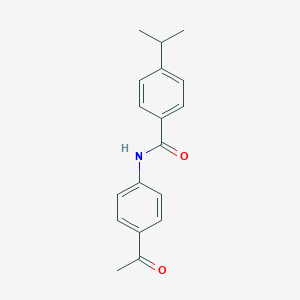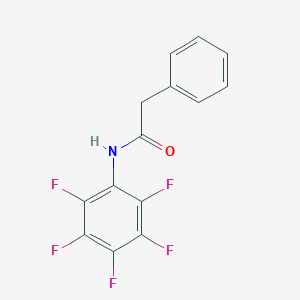![molecular formula C23H26N2OS B186055 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 5705-09-9](/img/structure/B186055.png)
3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one, commonly known as Spirobenzopyran (SBP), is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. SBP has a unique spirocyclic structure that makes it a promising scaffold for the development of novel drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one is not well understood. However, it has been suggested that the spirocyclic structure of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one may play a crucial role in its biological activity. It has been reported to interact with various biological targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has been shown to exhibit antiviral activity against various viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one in lab experiments is its unique spirocyclic structure, which makes it a promising scaffold for the development of novel drugs. However, the synthesis of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one can be challenging, and the compound may exhibit poor solubility in some solvents, which can limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the research of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one. One potential area of research is the development of novel 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one derivatives with improved pharmacological properties. Additionally, the mechanism of action of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one needs to be further elucidated to fully understand its biological activity. Furthermore, the potential applications of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one as a fluorescent probe for sensing various analytes need to be explored further.
Méthodes De Synthèse
The synthesis of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one can be achieved through various methods, including the one-pot reaction of 2-aminobenzophenone, sulfur powder, and acetylenic esters in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with α,β-unsaturated ketones in the presence of an acid catalyst.
Applications De Recherche Scientifique
3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has also been investigated for its potential use as a fluorescent probe for sensing various analytes.
Propriétés
Numéro CAS |
5705-09-9 |
|---|---|
Nom du produit |
3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Formule moléculaire |
C23H26N2OS |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H26N2OS/c1-3-14-25-21(26)19-20(24-22(25)27-15-4-2)18-11-7-6-10-17(18)16-23(19)12-8-5-9-13-23/h3-4,6-7,10-11H,1-2,5,8-9,12-16H2 |
Clé InChI |
DARSXULVYWIRGV-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C |
SMILES canonique |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
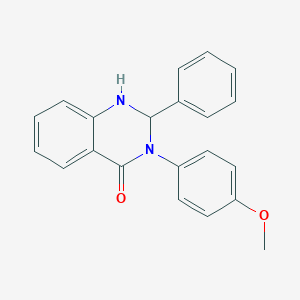


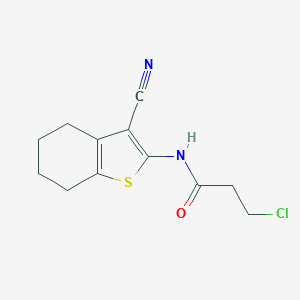
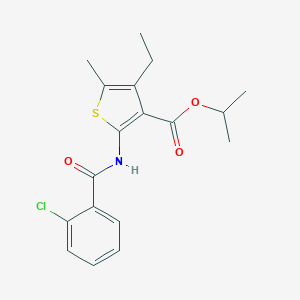



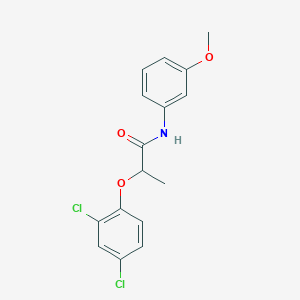
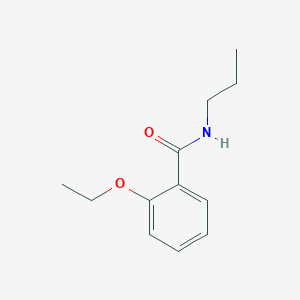
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
